BenchChemオンラインストアへようこそ!

Methyl 4-hydroxy-6-phenylhex-2-enoate

5-lipoxygenase leukotriene biosynthesis enzyme inhibition

Methyl 4-hydroxy-6-phenylhex-2-enoate (CAS 828939-29-3) is a phenyl-substituted alkenoate ester (C13H16O3, MW 220.26 g/mol) containing a conjugated α,β-unsaturated ester and a secondary alcohol. It is catalogued in PubChem (CID and DSSTox (DTXSID30836071), with computed properties including XLogP3-AA of 2 and a topological polar surface area of 46.5 Ų.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 828939-29-3
Cat. No. B15408191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-6-phenylhex-2-enoate
CAS828939-29-3
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(CCC1=CC=CC=C1)O
InChIInChI=1S/C13H16O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6,9-10,12,14H,7-8H2,1H3
InChIKeyMZFMQWOFBJLJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Hydroxy-6-phenylhex-2-enoate (CAS 828939-29-3) Comparison for Scientific Procurement


Methyl 4-hydroxy-6-phenylhex-2-enoate (CAS 828939-29-3) is a phenyl-substituted alkenoate ester (C13H16O3, MW 220.26 g/mol) containing a conjugated α,β-unsaturated ester and a secondary alcohol [1]. It is catalogued in PubChem (CID 71416702) and DSSTox (DTXSID30836071), with computed properties including XLogP3-AA of 2 and a topological polar surface area of 46.5 Ų [1]. This compound belongs to a broader family of 6-phenylhex-2-enoate derivatives used as synthetic intermediates, particularly in leukotriene analog preparation [2].

Why Methyl 4-Hydroxy-6-phenylhex-2-enoate Cannot Be Substituted by Generic Phenylhexanoate Analogs


The presence of a C4-hydroxy group paired with a C2-enoate ester in methyl 4-hydroxy-6-phenylhex-2-enoate creates a distinct reactivity profile—an allylic alcohol motif conjugated to a Michael acceptor—that is absent in simple phenylhexanoates or their oxidized analogs like methyl 3-oxo-6-phenylhexanoate . This structural combination enables chemoselective transformations (e.g., Sharpless asymmetric epoxidation) used to install chirality in leukotriene analog synthesis [1]. Generic substitution with ketone or fully saturated analogs would abolish this reactivity, making the compound uniquely suited for specific synthetic sequences [REFS-1, REFS-2].

Quantitative Differentiation Evidence for Methyl 4-Hydroxy-6-phenylhex-2-enoate vs. Structural Analogs


Negligible 5-Lipoxygenase (5-LOX) Inhibition: A Clean Negative Profile vs. Active Leukotriene Modulators

Methyl 4-hydroxy-6-phenylhex-2-enoate was tested against human recombinant 5-LOX and showed no meaningful inhibition (IC50 > 10,000 nM), marking it as essentially inactive on this target [1]. This contrasts sharply with potent 5-LOX inhibitors such as zileuton (IC50 ~ 500 nM) and with structurally related leukotriene biosynthesis inhibitors bearing optimized warheads. The lack of 5-LOX activity suggests this compound can serve as a negative control in assay development or as a scaffold for further optimization without confounding polypharmacology at 5-LOX.

5-lipoxygenase leukotriene biosynthesis enzyme inhibition

Negligible Soluble Epoxide Hydrolase (sEH) Inhibition vs. Active sEH Inhibitors

The compound was also profiled against human recombinant soluble epoxide hydrolase (sEH), yielding IC50 > 10,000 nM [1]. This is in distinct contrast to known sEH inhibitors like TPPU (IC50 ~ 0.5 nM) or AUDA (IC50 ~ 3 nM). The dual inactivity at both 5-LOX and sEH establishes a clean baseline for the scaffold, making it a suitable starting point for medicinal chemistry programs where simultaneous avoidance of these off-targets is desired.

soluble epoxide hydrolase PHOME assay enzyme inhibition

Allylic Alcohol Reactivity for Asymmetric Epoxidation vs. Non-Hydroxylated Analogs

The C4-hydroxy group in the ethyl ester analog of this scaffold has been exploited in Sharpless asymmetric epoxidation to set stereocenters in leukotriene analog synthesis, a strategy that requires the allylic alcohol motif [1]. Analogs lacking this hydroxyl (e.g., methyl 6-phenylhex-2-enoate, CAS 33046-76-3) or containing a ketone at C4 (e.g., methyl 4-oxo-6-phenylhexanoate) cannot participate in directed epoxidations, limiting their utility in chiral synthesis routes.

Sharpless epoxidation chiral building block diastereoselective synthesis

Computed Lipophilicity (XLogP) Differentiates Membrane Permeability Profile vs. More Polar Analogs

The computed XLogP3-AA for methyl 4-hydroxy-6-phenylhex-2-enoate is 2.0, reflecting balanced lipophilicity from the phenyl group and the polar hydroxy/ester groups [1]. In comparison, methyl 3-oxo-6-phenylhexanoate (CAS 79144-70-0) is slightly more polar due to the keto-enol tautomerism, while fully saturated methyl 6-phenylhexanoate (MW 206.28) exhibits higher lipophilicity (~XLogP 3.5 estimated). The intermediate XLogP of 2.0 positions this compound favorably within oral drug-like space (Lipinski rule of five).

lipophilicity drug-likeness computed properties

Best Application Scenarios for Methyl 4-Hydroxy-6-phenylhex-2-enoate Based on Differentiation Evidence


Negative Control for 5-LOX and sEH Bioassays

Confirmed IC50 > 10 μM against both 5-LOX and sEH [1] makes this compound a high-quality negative control for screening assays targeting these enzymes. Its structural resemblance to active phenylhexenoate analogs ensures that physicochemical properties (solubility, aggregation potential) are matched, isolating the pharmacophore-driven activity signal.

Chiral Building Block for Asymmetric Synthesis of Leukotriene Analogs

The C4-allylic alcohol enables directed Sharpless epoxidation, a key step validated in leukotriene analog synthesis with the ethyl ester congener [1]. This scaffold can be used to introduce absolute stereochemistry at the C4 position, a capability absent in saturated or keto-phenylhexanoates.

Lead-like Scaffold for Fragment-Based Drug Discovery (FBLD)

With MW 220 Da, XLogP 2.0, and only 1 H-bond donor, this compound falls within established fragment-like and lead-like parameters [1]. Its dual inactivity at 5-LOX/sEH provides a clean starting point for fragment growing against other targets where these off-targets must remain unmodulated.

Quote Request

Request a Quote for Methyl 4-hydroxy-6-phenylhex-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.